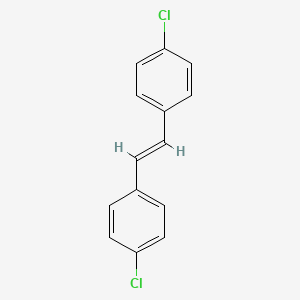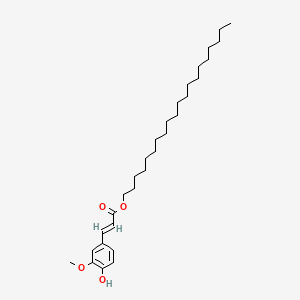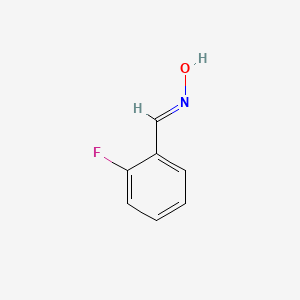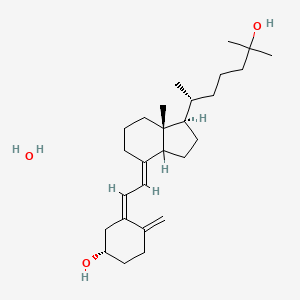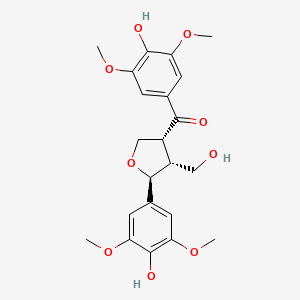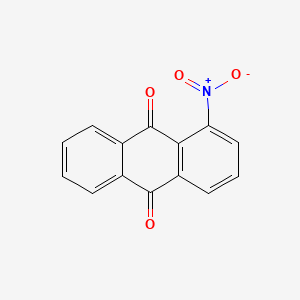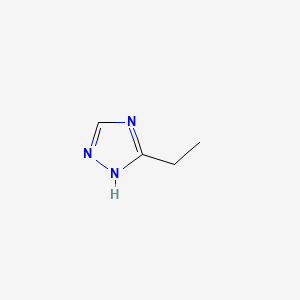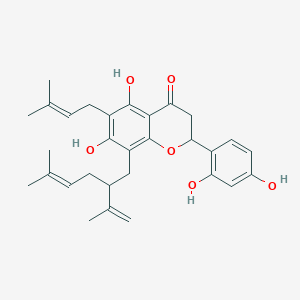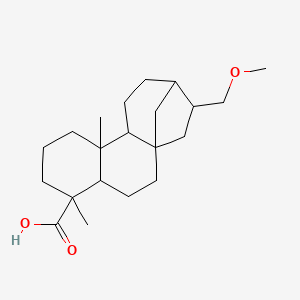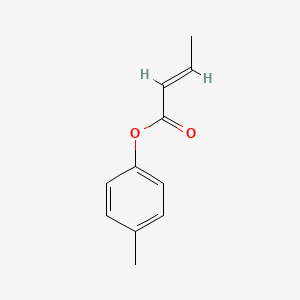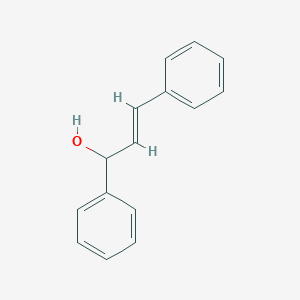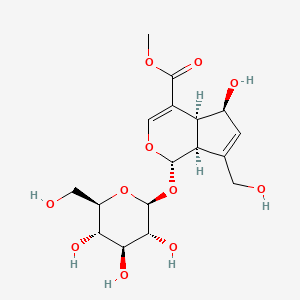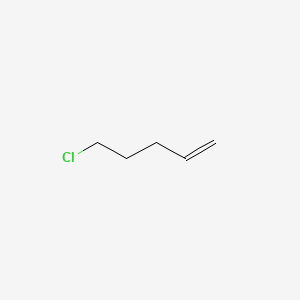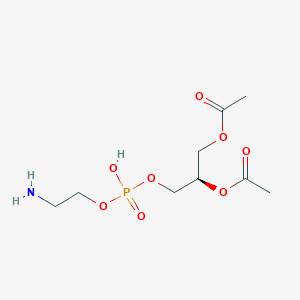
Phosphatidylethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cephalin is a phospholipid with the polar ethanolamine found in phosphoester linkage to diacylglycerol.
Derivatives of phosphatidic acids in which the phosphoric acid is bound in ester linkage to an ethanolamine moiety. Complete hydrolysis yields 1 mole of glycerol, phosphoric acid and ethanolamine and 2 moles of fatty acids.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Cellular Functions
Phosphatidylethanolamine (PE) is a crucial glycerophospholipid, playing diverse roles in cellular functions. It's produced through four biochemical pathways, underscoring its significance. In mammalian cells, the CDP-ethanolamine and phosphatidylserine decarboxylase pathways are primary sources of PE. The disruption of these pathways can lead to developmental failures, highlighting PE's essential role in mammalian health. PE serves as a precursor for phosphatidylcholine and influences membrane topology, cell and organelle membrane fusion, oxidative phosphorylation, mitochondrial biogenesis, and autophagy. Its metabolism is linked to various diseases, including Alzheimer's, Parkinson's, liver disease, and the virulence of certain pathogenic organisms (Calzada, Onguka, & Claypool, 2016).
Imaging and Disease Diagnosis
PE, abundant in mammalian plasma membranes, becomes exposed on the cell surface during cell death, making it a target for imaging cell death using SPECT and PET. This exposure has propelled the development of PE-specific probes for in vitro and in vivo imaging, aiding in disease diagnosis and therapy evaluation (Elvas, Stroobants, & Wyffels, 2017).
Role in Health and Disease
PE is intricately linked with health and disease, being crucial for the folding of certain membrane proteins, respiratory complex activities, and autophagy initiation. Its roles in endoplasmic reticulum stress, Parkinson's disease, ferroptosis, and cancer have been highlighted. Moreover, PE's significance is evident in genetic disorders affecting its biosynthetic pathways, leading to multisystem disorders, particularly affecting neuronal function (Patel & Witt, 2017).
Propiedades
Número CAS |
1334474-30-4 |
|---|---|
Nombre del producto |
Phosphatidylethanolamine |
Fórmula molecular |
C9H18NO8P |
Peso molecular |
299.21 g/mol |
Nombre IUPAC |
[(2R)-2-acetyloxy-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropyl] acetate |
InChI |
InChI=1S/C9H18NO8P/c1-7(11)15-5-9(18-8(2)12)6-17-19(13,14)16-4-3-10/h9H,3-6,10H2,1-2H3,(H,13,14)/t9-/m1/s1 |
Clave InChI |
CFWRDBDJAOHXSH-SECBINFHSA-N |
SMILES isomérico |
CC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)C |
SMILES |
CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C |
SMILES canónico |
CC(=O)OCC(COP(=O)(O)OCCN)OC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




